(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one
Overview
Description
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a dimethylamino group and a methylpentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one typically involves the reaction of dimethylamine with a suitable precursor, such as a methylpentene derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-(dimethylamino)methylene]benzamide
- N-[(1E)-(dimethylamino)methylene]-2-furamide
- N-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide
Uniqueness
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
(E)-1-(dimethylamino)-4-methylpent-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNDLIOPBBBDGL-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505220 | |
Record name | (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5782-56-9 | |
Record name | (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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